5-Hydroxy-2'-deoxyuridine

Übersicht

Beschreibung

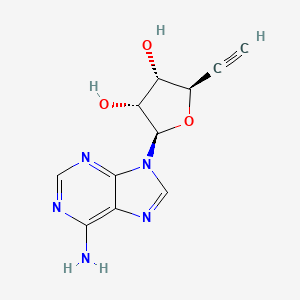

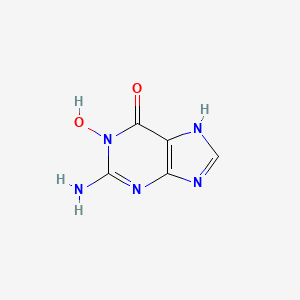

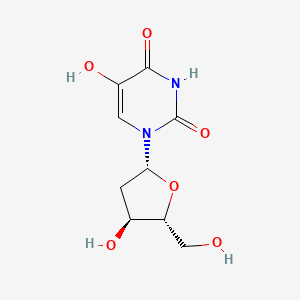

5-Hydroxy-2’-deoxyuridine (5-OHdU) is a major stable oxidation product of 2’-Deoxycytidine . It can be incorporated into DNA in vitro by DNA polymerase .

Synthesis Analysis

The synthesis of 5-Hydroxy-2’-deoxyuridine involves various methods. One approach involves the use of Escherichia coli endonuclease III and formamidopyrimidine DNA N-glycosylase . Another method involves the conversion of 2’-deoxyuridine to 2’-deoxycytidine without temporary protecting groups .Molecular Structure Analysis

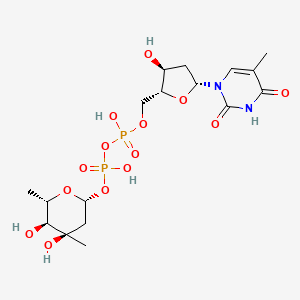

The molecular formula of 5-Hydroxy-2’-deoxyuridine is C9H12N2O6 . It has a molecular weight of 244.20100 and a density of 1.698g/cm3 .Chemical Reactions Analysis

5-Hydroxy-2’-deoxyuridine can be incorporated into DNA in vitro by DNA polymerase . It is a substrate for Escherichia coli endonuclease III and formamidopyrimidine DNA N-glycosylase .Physical And Chemical Properties Analysis

5-Hydroxy-2’-deoxyuridine has a molecular weight of 244.20100 and a density of 1.698g/cm3 . Its exact mass is 244.07000 and it has a PSA of 124.78000 .Wissenschaftliche Forschungsanwendungen

DNA Synthesis for Epigenetic Studies

5-Hydroxy-2’-deoxyuridine (5-OHdU) is a key component in DNA synthesis for epigenetic studies . It’s used as a building block in the synthesis of 5hmdC-containing DNA, which is crucial for understanding the role of epigenetics in various biological processes .

Oxidative DNA Damage Study

5-OHdU is a major product of oxidative DNA damage . The study of this compound helps researchers understand the mutagenic potential of oxidative DNA damage and the mechanisms that cells use to repair this damage .

Substrate for Escherichia coli Endonuclease III

5-OHdU serves as a substrate for the enzyme Escherichia coli endonuclease III . This enzyme removes 5-OHdU from DNA via a N-glycosylase/β-elimination reaction, which is a crucial part of DNA repair mechanisms .

Substrate for Formamidopyrimidine DNA N-glycosylase

Formamidopyrimidine DNA N-glycosylase (FPG) is another enzyme that uses 5-OHdU as a substrate . FPG removes 5-OHdU from DNA via a N-glycosylase/β,δ-elimination reaction, contributing to the maintenance of DNA integrity .

Substrate for Uracil DNA N-glycosylase

5-OHdU is also a substrate for uracil DNA N-glycosylase . This enzyme removes 5-OHdU by N-glycosylase action, leaving behind an abasic site . This is another important mechanism for repairing DNA damage.

Wirkmechanismus

Target of Action

5-Hydroxy-2’-deoxyuridine (5-OHdU) is a major product of oxidative DNA damage with mutagenic potential . It is a substrate for several enzymes, including Escherichia coli endonuclease III , formamidopyrimidine DNA N-glycosylase (FPG) , and uracil DNA N-glycosylase . These enzymes play a crucial role in the repair of DNA damage.

Mode of Action

5-OHdU interacts with its target enzymes in a specific manner. Endonuclease III removes 5-OHdU via a N-glycosylase/β-elimination reaction , FPG follows a N-glycosylase/β,δ-elimination reaction , and uracil N-glycosylase removes 5-OHdU by N-glycosylase action , leaving behind an abasic site .

Biochemical Pathways

5-OHdU is a key oxidative intermediate in the demethylation pathway of 5-methyl-2’-deoxycytidine (5mdC), mediated by ten-eleven translocation (TET) proteins in epigenetic regulation . The removal of 5-OHdU from DNA is a crucial step in the repair of oxidative DNA damage, preventing mutations that could lead to various diseases, including cancer.

Pharmacokinetics

The compound’s interaction with various enzymes suggests it may be metabolized and removed from the body through enzymatic processes

Result of Action

The removal of 5-OHdU from DNA by the aforementioned enzymes is a crucial part of the DNA repair process. This prevents the accumulation of mutations in the DNA, which could lead to various diseases, including cancer .

Safety and Hazards

When handling 5-Hydroxy-2’-deoxyuridine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-3-6-4(13)1-7(17-6)11-2-5(14)8(15)10-9(11)16/h2,4,6-7,12-14H,1,3H2,(H,10,15,16)/t4-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJSURSVLVISBO-UBKIQSJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-2'-deoxyuridine | |

CAS RN |

5168-36-5 | |

| Record name | 5-Hydroxy-2'-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005168365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

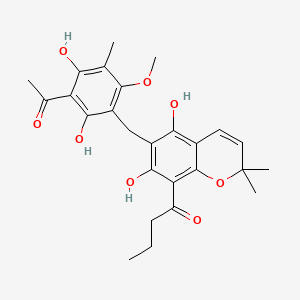

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-methyl 2-((1'R,6'R,7'S,8a'S)-6'-ethyl-2-oxo-3',5',6',7',8',8a'-hexahydro-2'H-spiro[indoline-3,1'-indolizine]-7'-yl)-3-methoxyacrylate](/img/structure/B1206638.png)